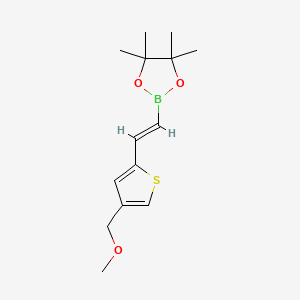
2-(2-(4-(Methoxymethyl)thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a thiophene ring, which is a sulfur-containing heterocycle, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the boronic ester group.
Substitution: The boronic ester group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the boronic ester group.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Used in similar coupling reactions and has applications in synthesizing aryl/heteroaryl derivatives.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in borylation reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Employed in the synthesis of novel copolymers.
Uniqueness
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in applications requiring sulfur-containing heterocycles .
Properties
Molecular Formula |
C14H21BO3S |
|---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
2-[(E)-2-[4-(methoxymethyl)thiophen-2-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)7-6-12-8-11(9-16-5)10-19-12/h6-8,10H,9H2,1-5H3/b7-6+ |
InChI Key |
MCQGCEOPIHMXFM-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CS2)COC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CS2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















